2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide
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Overview
Description
2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide is a member of naphthalenes.
Scientific Research Applications
Synthesis and Drug Discovery
A key application of compounds related to 2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide is in the field of drug discovery, particularly in the synthesis of molecules with potential anticancer properties. For instance, derivatives synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions have demonstrated significant cytotoxic activities against various cancer cell lines, including CNS, melanoma, and breast cancer panels. The structural compatibility of these molecules for medicinal chemistry applications is supported by HMBC and APT NMR techniques, underscoring their potential as leads in anticancer drug discovery (Gautam Kumar Dhuda et al., 2021).
Anti-Parkinson's Activity
Another research direction involves the synthesis of novel acetamide derivatives with naphthalene moieties to explore their therapeutic potential against neurodegenerative diseases like Parkinson's. Studies involving the synthesis of such derivatives followed by in vitro and in vivo evaluations have shown promising free radical scavenging activities and protective effects against 6-Hydroxydopamine (6-OHDA) induced Parkinsonism in rat models. This suggests a potential for these compounds in the development of new treatments for Parkinson's disease (S. Gomathy et al., 2012).
Molecular Property Studies for Anti-HIV Drugs
Compounds structurally related to this compound have been analyzed using density functional theory (DFT) to understand their local molecular properties, especially in the context of anti-HIV drug development. Studies focusing on the reactivity of acetamide derivatives reveal insights into their interactions with biological molecules like tyrosine, highlighting their potential efficacy as anti-HIV agents (M. Oftadeh et al., 2013).
Photoreactivity Studies
Research on the photochemistry of bromonaphthols, which are structurally related to this compound, provides insights into their reactivity under light. These studies involve examining the photoreactivity of such compounds in various solvents and conditions, contributing to a better understanding of their potential applications in photochemical synthesis and drug development (L. Pretali et al., 2009).
Properties
Molecular Formula |
C14H14BrNO |
---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
2-bromo-N-(2-naphthalen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H14BrNO/c15-10-14(17)16-8-7-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9H,7-8,10H2,(H,16,17) |
InChI Key |
XHASPPORDLWRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNC(=O)CBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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